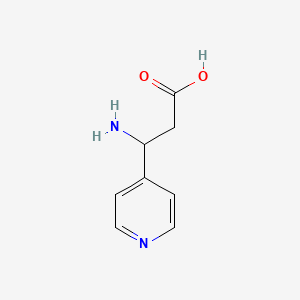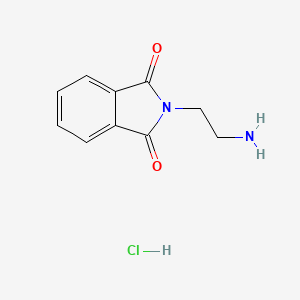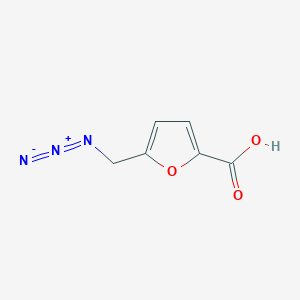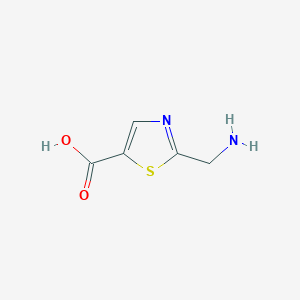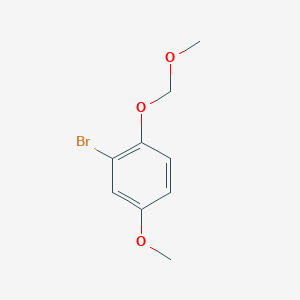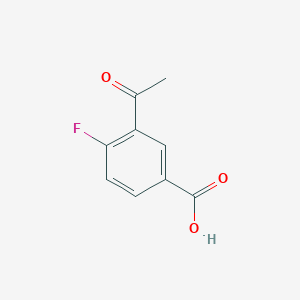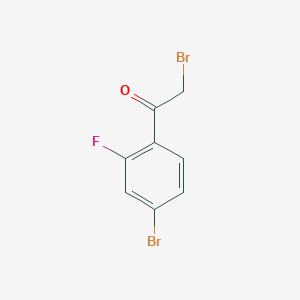![molecular formula C12H14N2O2 B1291659 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol CAS No. 1251268-90-2](/img/structure/B1291659.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C12H14N2O2 . It is a complex organic compound that falls under the category of benzoxazoles .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H14N2O2 . The exact structural details aren’t available in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.25 g/mol . Other physical and chemical properties such as melting point, boiling point, and density aren’t specified in the retrieved sources .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties . They are known to be effective against a variety of bacterial and fungal strains. For instance, certain benzoxazole compounds have shown high efficacy against Gram-positive bacteria like Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. They also exhibit potent antifungal activity against strains like Candida albicans and Aspergillus niger . The presence of electron-withdrawing groups in these compounds can significantly improve their antimicrobial activity .
Anticancer Activity
Another critical area of application for benzoxazole derivatives is in anticancer research . These compounds have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have demonstrated promising results. The anticancer activity is often measured by comparing the IC50 values of these compounds with standard drugs like 5-fluorouracil . The structural features of benzoxazole derivatives play a crucial role in their efficacy as potential anticancer agents.
Anti-Inflammatory Properties
Benzoxazole derivatives are also recognized for their anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them potential candidates for treating inflammatory diseases . The anti-inflammatory activity is often attributed to the inhibition of specific enzymes involved in the inflammatory process.
Antihistamine Effects
These compounds have shown antihistamine properties , which could be beneficial in treating allergic reactions. Antihistamines work by blocking the action of histamine, a substance in the body that causes allergic symptoms . Benzoxazole derivatives could offer a new class of antihistamines with potentially improved efficacy and safety profiles.
Antiparkinson Activity
Benzoxazole derivatives have been explored for their potential use in treating Parkinson’s disease . They may exert their effects by modulating dopaminergic pathways or providing neuroprotective effects against the degeneration of dopaminergic neurons .
Hepatitis C Virus Inhibition
The inhibition of the Hepatitis C virus (HCV) is another notable application of benzoxazole derivatives. These compounds can interfere with the life cycle of HCV, potentially leading to the development of new antiviral drugs .
Propiedades
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-9-4-3-7-14(9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFTSYHCMTUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)


![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)
